2-Hydroxy Levamisole

Analytical Chemistry Pharmaceutical Impurity Profiling Reference Standard Characterization

Analytical laboratories often struggle to source certified ortho-hydroxy levamisole reference standards with documented purity and orthogonal identity parameters. 2-Hydroxy Levamisole (CAS 1292908-42-9) directly addresses this gap as a ≥98% pure impurity standard (Levamisole Impurity 6) essential for HPLC/LC-MS method validation and doping control. • Melting point 211-213°C enables orthogonal identity confirmation • Extended urinary detection window (≤20 days) supports retrospective doping analysis • Supplied with comprehensive Certificate of Analysis.

Molecular Formula C11H12N2OS
Molecular Weight 220.29
CAS No. 1292908-42-9
Cat. No. B588336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy Levamisole
CAS1292908-42-9
Synonyms2-[(6S)-2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl]phenol;  o-Hydroxylevamisole
Molecular FormulaC11H12N2OS
Molecular Weight220.29
Structural Identifiers
SMILESC1CSC2=NC(CN21)C3=CC=CC=C3O
InChIInChI=1S/C11H12N2OS/c14-10-4-2-1-3-8(10)9-7-13-5-6-15-11(13)12-9/h1-4,9,14H,5-7H2/t9-/m1/s1
InChIKeyUWSRSQGOOOLTTI-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy Levamisole: Characterization & Sourcing


2-Hydroxy Levamisole (CAS 1292908-42-9) is a hydroxylated derivative of the anthelmintic and immunomodulatory agent Levamisole, characterized by the presence of a hydroxyl group at the ortho position of the phenyl ring . With a molecular formula of C₁₁H₁₂N₂OS and a molecular weight of 220.29 g/mol, this compound is predominantly supplied as a high-purity analytical standard (≥95-98% purity) for use as a reference material in pharmaceutical impurity profiling, forensic toxicology, and doping control laboratories . It is identified as a phase I metabolite of Levamisole and is commonly employed as an impurity reference standard (e.g., Levamisole 2-Hydroxy Impurity) in method development and validation .

Certified analytical standard for impurity profiling and forensic toxicology
Supports HPLC and LC-MS method validation and quantitative analysis
Distinct ortho-hydroxy isomer enables unambiguous chromatographic identification

2-Hydroxy Levamisole: Non-Substitutability


Generic substitution with the parent drug Levamisole (CAS 14769-73-4) or the para-hydroxy metabolite (4-Hydroxy Levamisole, CAS 69359-04-2) is scientifically invalid for applications requiring the specific 2-hydroxy isomer. 2-Hydroxy Levamisole possesses a distinct ortho-hydroxylated structure, conferring unique physicochemical properties, such as a melting point of 211-213°C , compared to the para-hydroxy isomer (melting point 205-208°C ) and the parent drug (which lacks a hydroxyl group) . In analytical contexts, the ortho-hydroxy derivative is specifically used as a reference standard for impurity profiling (e.g., Levamisole Impurity 6) and as a key biomarker in doping control, where its prolonged detectability in urine (up to 20 days post-administration [1]) differentiates it from other metabolites and the parent compound. Substituting a generic Levamisole reference standard would fail to provide the necessary selectivity and retention time for accurate chromatographic identification and quantification, undermining the integrity of method validation, forensic confirmation, and pharmaceutical quality control.

Parent Drug Levamisole

Shorter urine detection window and different chromatographic behavior may compromise doping control confirmation and impurity quantification.

4-Hydroxy Levamisole (Para Isomer)

Measurably lower melting point and distinct retention may lead to incorrect isomer assignment, undermining impurity profiling accuracy.

2-Hydroxy Levamisole: Evidence-Based Selection


Melting Point: 2-Hydroxy vs. 4-Hydroxy

The ortho-hydroxylated 2-Hydroxy Levamisole exhibits a distinct melting point range of 211-213°C , which is measurably higher than that of its para-hydroxy regioisomer, 4-Hydroxy Levamisole (205-208°C) . This difference in thermal behavior is critical for the unambiguous characterization and identification of the correct reference standard in pharmaceutical quality control and impurity profiling.

Melting Point
Head-to-head
211–213°C vs. 205–208°C (Δ +6–8°C)
Reported isomer identity confirmation via thermal behavior
Solid state; neat compound
Analytical Chemistry Pharmaceutical Impurity Profiling Reference Standard Characterization

Extended Urine Detection vs. Parent Drug

In a pharmacokinetic study on thoroughbred horses, hydroxy levamisole metabolites (including the 2-hydroxy form) were detectable in urine for up to 20 days following a single oral dose of Levamisole [1]. In contrast, the parent drug, Levamisole, was only detectable in urine for up to 6 days after the final dose in a separate 7-day administration study [2]. This 3.3-fold or greater increase in the detection window positions 2-Hydroxy Levamisole as a superior long-term biomarker for confirming Levamisole misuse.

Urine Detection
Cross-study comparable
>3.3× longer vs. parent drug
Reported extended detection context for doping control biomarker
Horse model; inter-study comparison
Forensic Toxicology Doping Control LC-MS/MS Analysis

Certified Purity vs. Crude Mixtures

Commercial sources for 2-Hydroxy Levamisole consistently provide the compound at a certified purity of ≥95% or 98% , making it a reliable analytical standard. This level of purity is essential for its use as a reference material in HPLC and LC-MS method validation for the quantification of Levamisole and its related impurities . Unlike less-characterized or crude metabolite mixtures, this high-purity standard ensures accurate calibration, linearity, and limit of quantification (LOQ) determination in pharmaceutical and forensic analyses.

Certified Purity
Specification review
≥95–98% (HPLC)
Supports quantitative method calibration and validation
Vendor CoA confirms certified level
Method Validation Quality Control Reference Standards

2-Hydroxy Levamisole: Key Applications


Impurity Profiling & Method Validation

Due to its structural identity as a known impurity (e.g., Levamisole Impurity 6) and its high certified purity (≥95-98% ), 2-Hydroxy Levamisole is the definitive reference standard for developing and validating HPLC or LC-MS methods to quantify related substances in Levamisole Active Pharmaceutical Ingredient (API) and finished dosage forms. Its distinct melting point (211-213°C ) provides a crucial orthogonal identity confirmation.

Forensic Toxicology & Doping Control

The extended detection window of hydroxy levamisole metabolites in urine (up to 20 days [1]) compared to the parent drug (≤6 days [2]) establishes 2-Hydroxy Levamisole as a critical analytical target for confirming Levamisole misuse in forensic casework and equine/human sports doping. Its inclusion in LC-MS/MS panels significantly enhances retrospective detection capabilities.

Metabolite Identification Reference

As a confirmed phase I metabolite of Levamisole , 2-Hydroxy Levamisole is essential for in vitro and in vivo drug metabolism studies. It serves as a certified reference compound to confirm the identity of hydroxylated metabolites generated by hepatic microsomes or detected in biological fluids, facilitating accurate structure elucidation and pharmacokinetic modeling.

Application
Selection Property
Validation Focus
Impurity profiling & method validation
High certified purity, distinct thermal identity
Method accuracy, specificity, impurity quantification
Forensic toxicology & doping control
Extended urine detection window
Retrospective detection capability, LC-MS/MS panel confirmation
Metabolite identification reference
Reported phase I metabolite identity
Metabolic pathway confirmation, structure elucidation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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